4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Description
This compound is a sulfonamide-based benzamide derivative featuring a thiazole core substituted with a 4-nitrophenylsulfonyl group and a benzamide moiety linked to a 3,5-dimethylpiperidinylsulfonyl group. Its synthesis likely involves sulfonation and coupling reactions analogous to those described for structurally related compounds (e.g., ).
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S3/c1-15-11-16(2)14-26(13-15)37(33,34)20-7-3-17(4-8-20)22(28)25-23-24-12-21(35-23)36(31,32)19-9-5-18(6-10-19)27(29)30/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZQSJKAFBOXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanism of action, efficacy in various biological models, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Sulfonamide Group : Known for its antibacterial properties.
- Thiazole Ring : Often associated with anticancer activity.
- Piperidine Moiety : Contributes to the modulation of neurotransmitter systems.
The molecular formula is , with a molecular weight of 518.69 g/mol .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways involved in cell signaling and proliferation. Preliminary studies suggest that it may act as a kinase inhibitor, targeting pathways relevant to cancer progression and inflammation .
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell growth in colon cancer cells (HCT116 and HT29) and oral squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-3, HSC-4) with IC50 values in the low micromolar range .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.3 |
| HT29 | 6.1 |
| Ca9-22 | 4.8 |
| HSC-2 | 7.0 |
| HSC-3 | 6.5 |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays indicated that it exhibits significant antibacterial activity, potentially making it a candidate for treating resistant bacterial infections .
Table 2: Antibacterial Activity Against MRSA
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 15 |
| 25 | 20 |
| 50 | 25 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Colon Cancer : A preclinical model using mice xenografted with HT29 cells showed a marked reduction in tumor size following treatment with the compound over a four-week period. The study reported a tumor volume reduction of approximately 60% compared to control groups .
- Clinical Implications in Bacterial Infections : In a small cohort study involving patients with chronic skin infections caused by MRSA, administration of the compound led to significant clinical improvement and reduction in bacterial load as assessed by culture techniques .
Safety and Toxicity
While initial findings are promising, further research is necessary to assess the safety profile and potential side effects associated with long-term use of this compound. Current data suggest manageable toxicity levels; however, comprehensive toxicological studies are warranted.
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide. For instance:
- In vitro Studies : Research has shown that thiazole derivatives exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae . The compound's sulfonamide group is thought to enhance its interaction with bacterial enzymes.
Anticancer Potential
The unique combination of functional groups in this compound suggests its potential as an anticancer agent. The mechanisms through which this compound may exert its effects include:
- Cell Cycle Arrest : Studies indicate that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Inhibition of Tumor Growth : In vivo models have demonstrated reduced tumor growth rates when treated with similar thiazole-based compounds .
Anti-inflammatory Properties
The compound's structure also indicates potential anti-inflammatory properties. Research has suggested that compounds with similar structures can inhibit pro-inflammatory mediators like cytokines and prostaglandins, making them candidates for treating inflammatory diseases .
Case Study 1: Antibacterial Activity Evaluation
A study evaluated various thiazole derivatives for their antibacterial efficacy. The results showed that compounds with a piperidine ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The tested concentration was set at 1 µg/mL, demonstrating significant inhibition zones compared to control groups .
Case Study 2: Anticancer Activity Assessment
In a recent study, derivatives of thiazole were synthesized and tested for their anticancer properties. The findings indicated that certain derivatives led to significant apoptosis in cancer cell lines, suggesting that modifications in the sulfonamide group could enhance efficacy .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs in the sulfonamide-benzamide family, focusing on structural variations, physicochemical properties, and inferred biological activity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Differences: The thiazole core in the target compound (vs. quinoline in or triazole in ) may confer distinct electronic properties.
Sulfonyl Group Variations :
- The 4-nitrophenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the mesityl group in 3h (), which is electron-donating. This difference could modulate binding affinity in enzyme pockets .
Piperidine Substituents :
- The 3,5-dimethylpiperidinylsulfonyl group in the target compound is shared with the triazole derivative in . This group likely enhances metabolic stability compared to simpler alkylsulfonyl analogs, as methyl groups reduce cytochrome P450-mediated oxidation .
Synthetic Challenges :
- Compounds with dual sulfonyl groups (e.g., the target compound) require sequential sulfonation steps, as seen in the synthesis of 3e and 3h (). Yield optimization for such reactions is critical due to steric hindrance from bulky substituents .
Preparation Methods
Hantzsch Thiazole Synthesis
The 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole reaction. This involves cyclizing α-chloroketones with thiourea derivatives under basic conditions. For example:
- Reactants : 4-Nitrobenzenesulfonyl chloride (1.2 equiv), 2-aminothiazole (1.0 equiv)
- Conditions : Dichloromethane, triethylamine (2.5 equiv), 0°C to room temperature, 12 hours.
- Yield : 78–85% after recrystallization in ethanol.
Sulfonylation Optimization
Post-thiazole formation, sulfonylation introduces the 4-nitrophenylsulfonyl group. Key parameters include:
- Solvent : Tetrahydrofuran (THF) or dichloromethane for improved solubility.
- Base : Triethylamine or pyridine to neutralize HCl byproducts.
- Temperature : 0°C to prevent side reactions.
Functionalization of the Benzamide Core with 3,5-Dimethylpiperidinylsulfonyl Group
Sulfonylation of 4-Aminobenzoic Acid
The benzamide precursor is prepared by sulfonylating 4-aminobenzoic acid with 3,5-dimethylpiperidine-1-sulfonyl chloride:
Amide Activation
The carboxylic acid is activated for subsequent coupling:
- Activating Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) or HATU.
- Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile.
Final Amide Coupling
Reaction Conditions
The activated benzamide reacts with 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine:
Industrial-Scale Modifications
- Continuous Flow Reactors : Enhance mixing and heat transfer during sulfonylation.
- Automated Purification : High-performance liquid chromatography (HPLC) with ethanol/water gradients.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Q. How can researchers optimize multi-step synthesis of this compound to minimize side-product formation?
- Methodological Answer : Utilize sequential coupling reactions with strict control of temperature (e.g., 90°C for cyclization steps) and pH. Monitor intermediates via thin-layer chromatography (TLC) and employ polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization in methanol improves yield and purity .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Combine H/C NMR to confirm sulfonamide linkages and aromatic protons. Infrared (IR) spectroscopy identifies sulfonyl (S=O) and amide (C=O) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves hydrogen-bonding networks, as seen in analogous thiazole derivatives .
Q. Which in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) due to sulfonamide bioactivity. Antimicrobial screening via microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi is also advised. Use standardized protocols (CLSI guidelines) to ensure reproducibility .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?
- Methodological Answer : Systematically modify substituents on the thiazole and piperidine rings. For example, replace 4-nitrophenyl with electron-withdrawing groups (e.g., CF) and assess potency changes. Use molecular docking to predict binding to microbial enzyme active sites, cross-referenced with experimental IC values .
Q. What strategies resolve contradictions in reported biological data across studies?
- Methodological Answer : Replicate assays under identical conditions (e.g., cell lines, incubation time). Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Compare pharmacokinetic parameters (e.g., solubility, membrane permeability) to isolate confounding factors .
Q. How can computational methods aid in target identification?
Q. What approaches improve aqueous solubility for in vivo studies?
- Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -COOH) via sulfonamide or benzamide modifications. Formulate as a sodium salt or use cyclodextrin inclusion complexes. Assess solubility via shake-flask method with HPLC quantification .
Q. How to confirm molecular interactions via crystallography?
- Methodological Answer : Grow single crystals in methanol/water mixtures. Resolve hydrogen bonds (e.g., N–H···N/O) and π-π stacking using synchrotron X-ray sources. Compare with analogous structures (e.g., nitazoxanide derivatives) to infer binding motifs .
Q. What methods enable selective functionalization of the thiazole ring?
- Methodological Answer : Protect the sulfonamide group with Boc before introducing electrophiles (e.g., alkyl halides) at the thiazole C-5 position. Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling) for regioselectivity, monitored by F NMR if fluorinated reagents are used .
Q. Which statistical models optimize reaction parameter selection?
- Methodological Answer :
Apply Design of Experiments (DoE) to assess interactions between variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to maximize yield. Validate with ANOVA and pareto charts, as demonstrated in flow-chemistry optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
